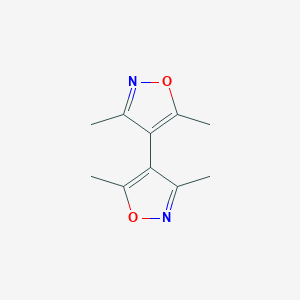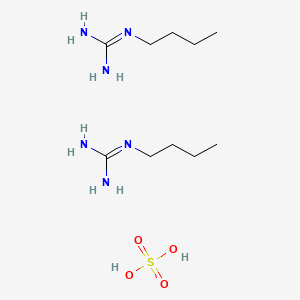
1-Benzyl-2-ethylimidazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula for “1-Benzyl-2-methylimidazole”, a similar compound, is C11H12N2, with a molecular weight of 172.23 . The structure includes a benzyl group attached to the imidazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “1-Benzyl-2-ethylimidazole” are not detailed in the sources, imidazoles are known to be important in a diverse range of applications . They are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .Physical And Chemical Properties Analysis
The physical state of “1-Benzyl-2-methylimidazole” at 20°C is solid . It has a boiling point of 125-127 °C/3 mmHg and a density of 1.105 g/mL at 25 °C . The refractive index is 1.57 .Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity
1-Benzyl-2-ethylimidazole derivatives have been utilized in the synthesis of benzimidazole-based Schiff base copper(II) complexes. These complexes exhibit significant interactions with calf thymus DNA and demonstrate potent in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer. The binding affinity of these complexes to DNA and their antiproliferative efficacy indicate potential applications in cancer research and therapy (Paul et al., 2015).
Antibacterial and Antitumor Activities
New benzimidazole derivatives, including those related to 1-Benzyl-2-ethylimidazole, have shown promise as clinical drugs in the treatment of microbial infections and tumor inhibition. Their antibacterial and antitumor activities, especially against pathogenic bacteria and human liver cancer cell lines, make them potential candidates for drug development (Khalifa et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives, including 1-Benzyl-benzimidazole, have been studied for their effects on mild steel corrosion in acid media. These compounds exhibit corrosion inhibiting properties, which are significant for industrial applications in corrosion protection (Popova et al., 2003).
Antifungal Agents
1-Benzyl-2-ethylimidazole derivatives have been synthesized and tested as antifungal agents against various Candida strains. Their structural resemblance to clinical antimycotic agents and high activity in comparison to standard drugs highlight their potential as antifungal treatments (Artico et al., 1992).
Antimicrobial Properties
Several benzimidazole derivatives, including those related to 1-Benzyl-2-ethylimidazole, have been synthesized and shown to possess antimicrobial activities. They exhibit good activity against Gram-positive bacteria and moderate activity against fungi, indicating their potential as antimicrobial agents (Ansari & Lal, 2009).
Safety and Hazards
“1-Benzyl-2-methylimidazole” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautions include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Orientations Futures
While specific future directions for “1-Benzyl-2-ethylimidazole” are not mentioned in the sources, imidazoles in general are being deployed in a variety of applications, including traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . This suggests that there is ongoing research and development in the field of imidazoles.
Propriétés
IUPAC Name |
1-benzyl-2-ethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-12-13-8-9-14(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZDJLFNMXRJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381418 | |
| Record name | 1-benzyl-2-ethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-ethylimidazole | |
CAS RN |
39269-64-2 | |
| Record name | 1-benzyl-2-ethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)











